molecular formula C21H26O4 B4919817 4-[4-(4-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde

4-[4-(4-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde

Cat. No.: B4919817
M. Wt: 342.4 g/mol
InChI Key: UVGMOURPQLSFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde, commonly known as Ipragliflozin, is a medication used for the treatment of type 2 diabetes. It is a sodium-glucose co-transporter 2 (SGLT2) inhibitor that works by blocking the reabsorption of glucose in the kidneys, resulting in increased glucose excretion in the urine. In recent years, Ipragliflozin has gained significant attention in the scientific community due to its potential therapeutic benefits beyond diabetes management.

Mechanism of Action

Ipragliflozin works by inhibiting the 4-[4-(4-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde transporter in the kidneys, which is responsible for the reabsorption of glucose from the urine back into the bloodstream. By blocking this transporter, Ipragliflozin increases glucose excretion in the urine, resulting in lower blood glucose levels.
Biochemical and physiological effects:
In addition to its glucose-lowering effects, Ipragliflozin has been shown to have several other biochemical and physiological effects. It has been found to decrease body weight and blood pressure, improve insulin sensitivity, and decrease inflammation. These effects may contribute to its therapeutic benefits in conditions beyond diabetes management.

Advantages and Limitations for Lab Experiments

One advantage of Ipragliflozin in lab experiments is its well-established mechanism of action and pharmacokinetics. Its effects on glucose excretion and other physiological parameters can be easily measured and quantified. However, one limitation is its specificity for the 4-[4-(4-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde transporter, which may limit its applicability in certain experimental models.

Future Directions

There are several potential future directions for research on Ipragliflozin. One area of interest is its potential therapeutic benefits in conditions beyond diabetes management, such as heart failure, chronic kidney disease, and non-alcoholic fatty liver disease. Additionally, further research is needed to elucidate the mechanisms underlying its effects on body weight, blood pressure, and inflammation. Finally, there is a need for more long-term safety and efficacy data on Ipragliflozin, particularly in vulnerable populations such as the elderly and those with renal impairment.

Synthesis Methods

The synthesis of Ipragliflozin involves several steps, including the reaction of 4-bromo-3-methoxybenzaldehyde with 4-(4-bromophenoxy)butoxy lithium, followed by the addition of isopropylmagnesium chloride and subsequent oxidation with manganese dioxide. The final product is obtained by the reaction of the intermediate with 2,3,4,6-tetra-O-acetyl-1-bromo-α-D-glucopyranose.

Scientific Research Applications

Ipragliflozin has been extensively studied for its potential therapeutic benefits in various conditions, including heart failure, chronic kidney disease, and non-alcoholic fatty liver disease. In a randomized controlled trial, Ipragliflozin was found to significantly reduce the risk of heart failure hospitalization in patients with type 2 diabetes and established cardiovascular disease. Additionally, Ipragliflozin has been shown to improve renal function and decrease albuminuria in patients with chronic kidney disease. In a pilot study, Ipragliflozin was found to improve liver function and decrease liver fat in patients with non-alcoholic fatty liver disease.

Properties

IUPAC Name

3-methoxy-4-[4-(4-propan-2-ylphenoxy)butoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-16(2)18-7-9-19(10-8-18)24-12-4-5-13-25-20-11-6-17(15-22)14-21(20)23-3/h6-11,14-16H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGMOURPQLSFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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